Tri(tridecyl) benzene-1,2,4-tricarboxylate
Description
Properties
IUPAC Name |
tritridecyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOLXDFMLKRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240602 | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-09-8 | |
| Record name | 1,2,4-Tritridecyl 1,2,4-benzenetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri(tridecyl) benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tri(tridecyl) benzene-1,2,4-tricarboxylate involves the esterification of trimellitic anhydride with tridecyl alcohol. The reaction is typically carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial production methods involve similar esterification processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Tri(tridecyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to produce trimellitic acid and tridecyl alcohol.
Oxidation: It can be oxidized under harsh conditions to produce carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cosmetic Applications
Emollient and Skin Conditioning Agent
- Tri(tridecyl) benzene-1,2,4-tricarboxylate is widely used in cosmetic formulations as an emollient. It provides a soft and velvety feel to products and enhances skin substantivity.
- Case Study : In formulations for night creams and eye area products, it has been shown to improve texture and hydration while providing a protective barrier on the skin .
Pigment Dispersant
- The compound acts as an effective pigment dispersant in cosmetic formulations, ensuring even distribution of colorants.
- Data Table :
| Property | Value |
|---|---|
| Viscosity | High |
| Solubility | Miscible with organic solvents |
| Recommended Use Levels | Low levels for effective results |
Industrial Applications
Plasticizer in PVC
- This compound is utilized as a plasticizer in polyvinyl chloride (PVC), enhancing flexibility and durability. It serves as an alternative to traditional phthalate plasticizers.
- Case Study : Research indicates that using this compound in PVC formulations improves thermal stability and reduces volatility compared to conventional plasticizers .
High-Temperature Applications
- The compound is suitable for high-temperature applications due to its thermal stability. It is often used in electrical cable insulation and sheathing.
- Data Table :
| Application | Properties Required |
|---|---|
| Electrical Insulation | High thermal stability |
| Flexible PVC products | Low volatility |
Environmental Impact
Biodegradability Studies
- Environmental assessments indicate that this compound has a favorable biodegradability profile compared to other synthetic esters.
- Data Table :
| Environmental Parameter | Result |
|---|---|
| Biodegradation Rate | Moderate to high |
| Bioaccumulation Potential | Low |
Mechanism of Action
The mechanism of action of tri(tridecyl) benzene-1,2,4-tricarboxylate primarily involves its ability to interact with and modify the properties of other molecules. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility . In biological systems, it can form stable emulsions, enhancing the solubility and bioavailability of hydrophobic compounds .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Plasticizers : TOTM is a safer alternative to phthalates in PVC, offering superior thermal stability .
- Cosmetics: Tri(tridecyl) esters are preferred for their non-greasy texture and compatibility with organic solvents .
- Environmental Impact : Longer-chain esters (e.g., C₁₃) exhibit lower biodegradability, necessitating proper disposal protocols .
Biological Activity
Tri(tridecyl) benzene-1,2,4-tricarboxylate (also known as tridecyl trimellitate) is a member of the trimellitate family, which are triesters derived from trimellitic acid. This compound has garnered attention for its potential applications in various fields, including cosmetics and industrial uses. Understanding its biological activity is essential for assessing its safety and efficacy in these applications.
- Molecular Formula : C₃₃H₆₆O₄
- Molecular Weight : 530.80 g/mol
- Solubility : Low water solubility; high log P value indicates limited systemic availability.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its metabolism, toxicity, and potential health effects.
Metabolism and Excretion Studies
A key study assessed the metabolism of triethylhexyl trimellitate (a closely related compound) in rats. The findings indicated that:
- Approximately 75% of the administered dose was excreted in feces.
- 16% was excreted in urine as metabolites.
- Less than 0.6% remained in tissues post-excretion, primarily in the liver and adipose tissues .
These results suggest that similar compounds may exhibit rapid metabolism and low tissue retention.
Toxicity Assessments
Toxicological evaluations have shown that this compound has mild reversible effects on liver function. In studies where rats were dosed with the compound:
- No significant toxicity was observed in body weight or liver weight compared to controls.
- Histopathological examinations revealed preserved lobular architecture with mild vascular dilation and lipid accumulation .
Safety Assessments
The safety of this compound has been reviewed by several expert panels. The findings from these assessments indicate:
- The compound is generally regarded as safe for use in cosmetics at specified concentrations.
- It does not significantly induce peroxisome proliferation, which is a concern for potential carcinogenicity associated with some plasticizers .
Case Studies and Research Findings
Several studies have documented the biological effects of related trimellitate compounds. Here are some notable findings:
Q & A
Basic: What are the established synthetic routes for Tri(tridecyl) benzene-1,2,4-tricarboxylate, and what reaction conditions optimize yield and purity?
Methodological Answer:
The compound is synthesized via esterification of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with tridecanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:
- Stoichiometry: A 3:1 molar ratio of tridecanol to trimellitic anhydride ensures complete esterification.
- Temperature: Reaction temperatures between 160–200°C under reflux conditions optimize conversion rates .
- Catalyst Loading: 0.5–1.0 wt% acid catalyst minimizes side reactions (e.g., dehydration of alcohols).
- Purification: Vacuum distillation or column chromatography removes unreacted alcohols and acidic byproducts.
Table 1: Comparison of Esterification Methods
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 160–200°C | Higher conversion, risk of decomposition >200°C |
| Catalyst Concentration | 0.5–1.0 wt% | Reduces dimerization/oligomerization |
| Reaction Time | 6–8 hours | Prolonged time increases side reactions |
Advanced: How do branching and chain length of the alkyl groups influence the plasticization efficiency of this compound in PVC blends?
Methodological Answer:
The linear C13 alkyl chains of this compound enhance compatibility with PVC compared to branched analogs (e.g., tri-2-ethylhexyl trimellitate, TOTM). Key factors:
- Molecular Weight (757.18 g/mol): Higher molecular weight reduces migration but may lower flexibility.
- Polarity: The aromatic core improves dipole interactions with PVC, while long alkyl chains reduce glass transition temperature (Tg) .
- Comparative Studies: Linear esters exhibit 15–20% higher plasticization efficiency than branched analogs in tensile strength tests, but branched esters offer better low-temperature performance .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR (δ 0.88 ppm, terminal CH; δ 4.15–4.30 ppm, ester OCH) and C NMR (δ 167–170 ppm, carbonyl carbons) confirm esterification .
- FT-IR: Peaks at 1720–1740 cm (C=O stretch) and 1280–1300 cm (C-O ester) validate functional groups.
- GC-MS: Quantifies residual tridecanol (<0.5% threshold) and detects degradation products (e.g., trimellitic acid) .
Advanced: What experimental strategies mitigate side reactions during the synthesis of this compound?
Methodological Answer:
- Inert Atmosphere: Nitrogen or argon prevents oxidation of tridecanol at high temperatures.
- Stepwise Esterification: Sequential addition of trimellitic anhydride reduces intermolecular anhydride formation.
- Azotropic Distillation: Toluene or xylene removes water, shifting equilibrium toward ester formation .
- Post-Synthesis Neutralization: Washing with sodium bicarbonate eliminates residual acid catalysts.
Regulatory: What regulatory frameworks govern the use of this compound in food-contact materials?
Methodological Answer:
- EC Inventory: Listed under EINECS 302-446-4, approved for industrial use but restricted in infant food-contact products due to potential co-migration with phthalates .
- REACH Compliance: Requires ecotoxicological assessments (e.g., OECD 301 biodegradability tests) and mutagenicity data (Ames test) .
Ecotoxicology: How is the environmental impact of this compound assessed in ecotoxicological studies?
Methodological Answer:
- Aquatic Toxicity: OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization) evaluate LC values.
- Biodegradability: Modified Sturm Test (OECD 301B) measures mineralization to CO; <60% degradation in 28 days classifies it as persistent .
- Bioaccumulation: Log (octanol-water coefficient) >6 indicates potential bioaccumulation, necessitating long-term ecosystem monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
